3-Amino-1-(3-hydroxy-1-pyrrolidinyl)-1-propanone hydrochloride
Overview
Description
3-Amino-1-(3-hydroxy-1-pyrrolidinyl)-1-propanone hydrochloride is a useful research compound. Its molecular formula is C7H15ClN2O2 and its molecular weight is 194.66 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pyrrolidine Derivatives in Drug Discovery
Pyrrolidine, a core structural motif in 3-Amino-1-(3-hydroxy-1-pyrrolidinyl)-1-propanone hydrochloride, is widely utilized in medicinal chemistry. Its saturated five-membered ring structure, characterized by sp^3-hybridization, contributes to stereochemistry and enhances three-dimensional molecular coverage. Pyrrolidine derivatives, including pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones, have shown significant bioactivity and target selectivity. These derivatives have been explored for various therapeutic areas due to their ability to modulate biological activity efficiently, offering new avenues for drug design and development (Li Petri et al., 2021).
Hydroxy Acids in Therapeutic and Cosmetic Applications
Hydroxy acids, which share functional group similarity with the hydroxy component in this compound, are critical in dermatology and cosmetology. They are utilized for their exfoliating properties and ability to stimulate skin renewal, treat photoaging, acne, and other skin conditions. The mechanism of action, safety, and efficacy of these compounds, particularly in sun-exposed skin, have been extensively reviewed, highlighting their role in cosmetic formulations and therapeutic applications (Kornhauser et al., 2010).
Properties
IUPAC Name |
3-amino-1-(3-hydroxypyrrolidin-1-yl)propan-1-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2.ClH/c8-3-1-7(11)9-4-2-6(10)5-9;/h6,10H,1-5,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXGAUXBONWQNRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=O)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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